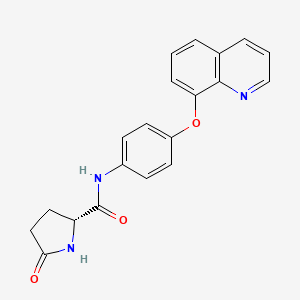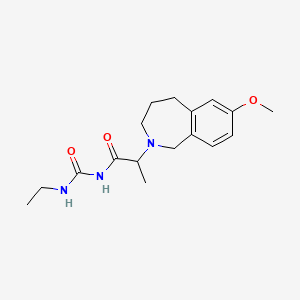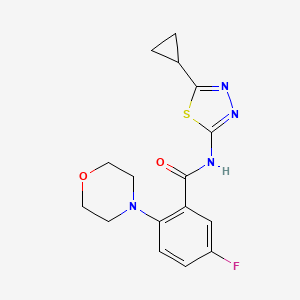
(2R)-5-oxo-N-(4-quinolin-8-yloxyphenyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-5-oxo-N-(4-quinolin-8-yloxyphenyl)pyrrolidine-2-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Q-VD-OPh, and it is a potent and selective inhibitor of caspase-3, -8, and -9. Caspases are a family of proteases that play a crucial role in programmed cell death or apoptosis. Therefore, Q-VD-OPh has become an essential tool for researchers studying apoptosis and related processes.
Mécanisme D'action
Q-VD-OPh is a potent and selective inhibitor of caspase-3, -8, and -9. It acts by binding to the active site of these enzymes, thereby preventing their activation and subsequent cleavage of downstream substrates. Q-VD-OPh is also a competitive inhibitor of caspases, meaning that it competes with other substrates for binding to the active site.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to inhibit apoptosis in various cell types, including cancer cells, neurons, and immune cells. The compound has also been shown to reduce inflammation and improve tissue damage in animal models of disease. Additionally, Q-VD-OPh has been shown to enhance the survival of cells in culture and improve the efficiency of transfection and gene delivery.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Q-VD-OPh in lab experiments is its potency and selectivity. The compound can effectively inhibit caspases at low concentrations, making it an ideal tool for studying apoptosis and related processes. However, one limitation of Q-VD-OPh is its potential for off-target effects. The compound has been shown to inhibit other proteases and enzymes at high concentrations, which could lead to unintended effects.
Orientations Futures
There are several potential future directions for research involving Q-VD-OPh. One area of interest is the development of new and improved caspase inhibitors with higher potency and selectivity. Researchers are also investigating the potential of Q-VD-OPh as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, Q-VD-OPh could be used to study the mechanisms of action of other drugs and compounds that induce apoptosis. Finally, researchers are exploring the potential of Q-VD-OPh as a tool for improving the efficiency of gene delivery and gene editing techniques.
Méthodes De Synthèse
The synthesis of Q-VD-OPh involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-quinolinecarboxylic acid, which is then reacted with 8-hydroxyquinoline in the presence of a coupling agent. The resulting product is then reacted with (2R)-amino-5-oxopyrrolidine-2-carboxylic acid to form Q-VD-OPh. The overall yield of this process is approximately 20%.
Applications De Recherche Scientifique
Q-VD-OPh has become an essential tool for researchers studying apoptosis and related processes. The compound has been used to investigate the role of caspases in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Q-VD-OPh has also been used to study the mechanisms of action of other drugs and compounds that induce apoptosis.
Propriétés
IUPAC Name |
(2R)-5-oxo-N-(4-quinolin-8-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-18-11-10-16(23-18)20(25)22-14-6-8-15(9-7-14)26-17-5-1-3-13-4-2-12-21-19(13)17/h1-9,12,16H,10-11H2,(H,22,25)(H,23,24)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEVZFLKDRZGKQ-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)NC2=CC=C(C=C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-5-oxo-N-(4-quinolin-8-yloxyphenyl)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7573202.png)
![5-propan-2-yl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7573217.png)
![4-(2-Methylimidazol-1-yl)-1-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B7573221.png)
![N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7573229.png)
![1-benzyl-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)pyridin-2-one](/img/structure/B7573243.png)
![1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573253.png)

![3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7573275.png)

![(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7573287.png)

![2-[4-[(1-ethylimidazol-2-yl)methyl]-3-methylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7573294.png)